molecular formula C22H30O2 B129767 3,4-Didehydroretinol Acetate CAS No. 20008-04-2

3,4-Didehydroretinol Acetate

Cat. No.: B129767
CAS No.: 20008-04-2
M. Wt: 326.5 g/mol
InChI Key: FKPNTWPSTBQDNM-QHLGVNSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Didehydroretinol Acetate, also known as Vitamin A2 acetate, is a chemically synthesized derivative of 3,4-didehydroretinol (dehydroretinol). This compound is a primary form of vitamin A in some freshwater fish and is a key molecule in comparative studies of retinoid function and metabolism . In biological systems, the acetate ester is hydrolyzed to yield the active alcohol form, 3,4-didehydroretinol. The primary research applications for this compound are in the fields of nutritional science and biochemistry. It is critically used in vitamin A comparative studies to understand the structure-activity relationships of different retinoids. A key study demonstrated that when administered at sustained, equimolar doses, 3,4-didehydroretinol exhibited approximately 120-130% of the growth-supporting bioactivity of standard retinol (Vitamin A1) in a rat model, making it a potent vitamin A analogue for research . Its mechanism of action is similar to retinol, as it can bind to retinol-binding protein (RBP) for transport, albeit with a slower saturation time compared to retinol . Furthermore, it serves as a precursor to 3,4-didehydroretinoic acid , a ligand that can activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression involved in cell growth and differentiation . This product is presented with high chemical purity and is intended for use in For Research Use Only . It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should handle this compound appropriately, storing it at recommended temperatures protected from light to maintain stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPNTWPSTBQDNM-QHLGVNSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20008-04-2
Record name 3,4-Didehydroretinyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020008042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DIDEHYDRORETINOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/602I50FX07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Functions of 3,4 Didehydroretinol in Non Human Organisms and Model Systems

Role in Visual System Physiology in Cold-Blooded Vertebrates

In the visual systems of many cold-blooded vertebrates, 3,4-didehydroretinol is a key molecule that enables adaptation to specific light environments. This is primarily achieved through its influence on the spectral sensitivity of photoreceptor cells.

The spectral sensitivity of photoreceptors can be shifted towards longer wavelengths, a phenomenon known as red-shifting, by the substitution of the typical 11-cis-retinal (B22103) chromophore with 11-cis-3,4-didehydroretinal. nih.gov This alteration is particularly advantageous for species living in freshwater environments, where the light is often red-shifted compared to marine or terrestrial settings. nih.gov The presence of an additional conjugated double bond in the β-ionone ring of 3,4-didehydroretinal is responsible for this red-shift in absorbance. nih.gov

Studies have shown that in certain freshwater fishes, rod photopigments can have their maximum absorbance (λmax) shifted by 20-30 nm, and cone photoreceptors by as much as 60 nm, due to the use of the 3,4-didehydroretinal chromophore. nih.gov The enzyme responsible for the conversion of retinol (B82714) (vitamin A1) to 3,4-didehydroretinol (vitamin A2) has been identified as the cytochrome P450 family member, Cyp27c1. researchgate.net Knockout of the cyp27c1 gene in zebrafish has been shown to eliminate the production of vitamin A2, thereby preventing the red-shifting of their photoreceptor spectral sensitivity and reducing their ability to perceive near-infrared light. researchgate.net This chromophore switch is a widespread mechanism used by thousands of vertebrate species, including many freshwater fish and amphibians, to fine-tune their visual systems to their specific ecological niches. nih.gov

Table 1: Impact of Chromophore on Photoreceptor Maximum Absorbance (λmax)
Organism TypeChromophoreEffect on λmaxApproximate Shift (nm)
Freshwater Fish (Rods)11-cis-3,4-didehydroretinalRed-shift20-30
Freshwater Fish (Cones)11-cis-3,4-didehydroretinalRed-shiftUp to 60
Salamander (Rods)11-cis-retinal (A1) vs. 11-cis-3,4-dehydroretinal (A2)Blue-shift (A1 vs A2)λmax,A1 ≈ 502 nm, λmax,A2 ≈ 528 nm

The visual chromophore in the porphyropsin visual system is 11-cis-3,4-didehydroretinal. Research on goldfish has confirmed that this specific isomer is the functional chromophore. nih.gov Extraction and analysis of the chromophore from goldfish rod outer segments using high-performance liquid chromatography (HPLC) revealed a single major peak that co-eluted with authentic 11-cis-3,4-didehydroretinyl oxime. nih.gov Furthermore, regeneration experiments with bleached rod outer segments showed that only the 11-cis isomer of 3,4-didehydroretinal could successfully regenerate the porphyropsin pigment. nih.gov This provides conclusive evidence that the native chromophore of porphyropsin is indeed 11-cis-3,4-didehydroretinal. nih.gov

Influence on Growth and Cellular Differentiation in Animal Models

Beyond its role in vision, 3,4-didehydroretinol has been shown to be active in supporting growth and influencing cellular differentiation. Studies in rat models have demonstrated its biological potency. When fed to vitamin A-deficient rats, 3,4-didehydroretinyl acetate (B1210297) was found to support growth. nih.govcambridge.org In comparison to retinol, 3,4-didehydroretinol exhibited approximately 120–130% bioactivity in promoting body weight gain in these models. nih.govcambridge.org This suggests that 3,4-didehydroretinol can effectively substitute for retinol in functions related to somatic growth. nih.gov

In the context of cellular differentiation, the metabolism of retinol to 3,4-didehydroretinol has been observed in human keratinocytes, with the synthesis occurring predominantly in the less differentiated cells of the basal and spinous layers of the epidermis. karger.com This indicates a potential role for 3,4-didehydroretinol in the regulation of epidermal differentiation. karger.com

Comparative Studies of Retinoid Metabolism and Activity Across Species

The metabolism and activity of 3,4-didehydroretinol vary across different species, reflecting diverse physiological needs and evolutionary adaptations.

Freshwater fish extensively utilize 3,4-didehydroretinol. nih.govworldfishcenter.org In these species, it is a significant component of their vitamin A stores. researchgate.netresearchgate.net Studies on goldfish have shown that ocular tissues are important sites for the metabolism of retinoids, with a tendency to favor the formation and storage of 3,4-didehydroretinoids. nih.gov While tadpoles can convert retinol to its 3,4-didehydro derivative, the process is reported to be slow. researchgate.netnih.gov The diet of freshwater fish is a primary source of precursors for 3,4-didehydroretinol. nih.gov

Table 2: Predominant Vitamin A Forms in Different Animal Groups
Animal GroupPredominant Vitamin A FormPrimary Dietary Influence
Freshwater Fish3,4-Didehydroretinol (Vitamin A2)Freshwater diet
Marine SealsRetinol (Vitamin A1)Marine diet
Freshwater SealsHigher levels of Vitamin A2 compared to marine sealsFreshwater diet
Ospreys and Honey Buzzards3,4-DidehydroretinolLikely fish and insect-based diets
White-tailed Sea Eagles, Northern Goshawks, Common BuzzardsRetinolVaried carnivorous diets

In amphibian tadpoles, the conversion of retinol to 3,4-didehydroretinol has been demonstrated through the injection of radiolabeled retinol. researchgate.net This conversion signifies the physiological importance of vitamin A2 during the larval stages of amphibians.

Studies on early avian embryos, specifically quail embryos, have identified the presence of endogenous 3,4-didehydroretinol at a concentration of 200 nM. fao.org Furthermore, its oxidized form, 3,4-didehydroretinoic acid, was also detected and has been shown to be a potent morphogenetic signal in the chick wing bud, equipotent to retinoic acid in inducing digit pattern duplications. nih.gov This suggests a crucial role for the 3,4-didehydroretinol metabolic pathway in avian embryonic development. nih.gov Research on various free-ranging birds of prey has revealed species-specific differences in plasma concentrations of retinol and 3,4-didehydroretinol, which are likely influenced by their distinct feeding strategies. nih.gov For instance, in ospreys and honey buzzards, 3,4-didehydroretinol was the predominant form of vitamin A in the plasma, whereas in white-tailed sea eagles, northern goshawks, and common buzzards, retinol was the main component. nih.gov

Bioactivity and Biological Potency Assessment in Rodent Models Relative to Retinol

Comparative Efficacy in Supporting Physiological Functions

The bioactivity of 3,4-didehydroretinol, also known as vitamin A2, has been evaluated in rodent models, particularly in comparison to retinol (vitamin A1), to determine its efficacy in supporting essential physiological functions like growth. Historical studies had previously established the biological activity of 3,4-didehydroretinol to be approximately 40% that of retinol. nih.govcambridge.org However, more recent research employing updated methodologies has provided new insights into its potency.

In a comparative study using vitamin A-deficient rats, the growth-promoting ability of 3,4-didehydroretinol was reassessed against retinol. nih.govnih.gov When administered at equimolar amounts, 3,4-didehydroretinol demonstrated a significantly higher bioactivity than previously reported. nih.gov The assessment, based on body weight measurements and area-under-the-response curves for growth, revealed that 3,4-didehydroretinol possesses 120–130% of the bioactivity of retinol. nih.govcambridge.orgnih.gov This finding indicates that, under sustained, equimolar dosing conditions, 3,4-didehydroretinol is not only as effective as retinol but may be more potent in supporting growth in a rat model. cambridge.org This enhanced biopotency challenges the earlier estimates and underscores the compound's capacity to fulfill the physiological functions typically associated with vitamin A. nih.govcambridge.org

Table 1: Comparative Bioactivity of Vitamin A Analogs in Rat Growth Assay

Compound Bioactivity Relative to Retinol (%)
Retinol 100% (Reference)
3,4-Didehydroretinol 120–130%

Methodologies for Assessing Relative Biopotency in Animal Growth Assays

The relative biopotency of 3,4-didehydroretinol is determined using established animal growth assay protocols, which are designed to measure the ability of a substance to restore normal growth in vitamin-deficient subjects. The rat growth assay is a standard model for these assessments. nih.govnih.gov

The methodology involves several key steps:

Induction of Deficiency: Weanling rats are first fed a diet completely devoid of vitamin A for an extended period, typically around eight weeks, to deplete their internal vitamin A stores. nih.govnih.gov

Group Allocation: The vitamin A-deficient animals are then divided into distinct treatment groups. nih.govnih.gov This includes a negative control group that continues to receive a deficient diet (often with a vehicle oil like cottonseed oil), a positive control group receiving retinyl acetate, and test groups receiving the compound of interest, such as 3,4-didehydroretinyl acetate. nih.govnih.gov

Controlled Dosing: The compounds are administered orally and daily at equimolar concentrations to ensure a direct comparison of their intrinsic biological activity. nih.govcambridge.org For instance, a dose of 50 nmol per day has been used in studies to maintain rats in vitamin A balance. nih.govcambridge.orgnih.gov

Monitoring and Data Collection: Supplementation continues for several weeks, concluding when the negative control group begins to show clear signs of vitamin A deficiency. nih.govnih.gov Throughout this period, the body weight of the rats in each group is regularly recorded.

| Metrics | - | Body weights and Area Under the Curve (AUC) for growth response. |

Advanced Methodological Approaches in 3,4 Didehydroretinol Acetate Research

Strategies for the Chemical Synthesis of 3,4-Didehydroretinol Acetate (B1210297)

The chemical synthesis of 3,4-Didehydroretinol Acetate is a multi-step process that requires precise control over chemical reactions to build the molecule's specific structure, which includes a cyclohexadiene ring and a conjugated polyene side chain.

While the biosynthesis of 3,4-didehydroretinol from retinol (B82714) is known to occur in certain biological systems, such as human keratinocytes nih.govnih.gov, chemical synthesis provides a reliable source of the compound for research purposes. The foundational chemical synthesis of 3,4-didehydroretinol was established in the mid-20th century. drugfuture.com Modern synthetic strategies are optimized from the well-established industrial syntheses of retinol (Vitamin A1), which often begin with β-ionone. semanticscholar.orgdurham.ac.uk

For this compound, two primary strategic approaches can be considered:

Side-Chain Construction from a Dehydro-Precursor: This is the most direct approach. The synthesis begins with a precursor that already contains the characteristic 1,3-cyclohexadiene (B119728) ring, such as 3-dehydro-β-ionone. From this starting material, the conjugated polyene side chain is constructed using established organometallic reactions. Methodologies analogous to the industrial synthesis of Vitamin A, such as the Wittig reaction or Reformatsky reactions, can be adapted to elongate the side chain to the required C20 length. semanticscholar.orgdurham.ac.uk

Dehydrogenation of a Retinol-like Precursor: An alternative strategy involves synthesizing a retinol-like molecule and then introducing the second double bond into the ring at the 3,4-position in a later step. This requires a selective dehydrogenation reaction that does not affect the sensitive polyene side chain.

Once 3,4-didehydroretinol (the alcohol form) has been synthesized through one of these pathways, the final step is a straightforward esterification. The primary alcohol group is acetylated using reagents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base to yield the final product, this compound.

Following synthesis, the crude product is a mixture containing the target compound, isomers, unreacted starting materials, and by-products. A rigorous purification and characterization process is essential to ensure the identity and purity of the this compound for research applications.

Purification: A common and effective method for purifying synthesized retinoid esters is adsorption chromatography. nih.gov Specifically, column chromatography using a deactivated neutral alumina (B75360) support is employed. The crude product is loaded onto the column and eluted with a non-polar solvent system, typically a mixture of hexanes and a slightly more polar solvent like diethyl ether. nih.gov The different components of the mixture are separated based on their affinity for the alumina, allowing for the isolation of this compound with greater than 95% purity. nih.gov

Characterization: The identity and purity of the purified compound are confirmed using a combination of chromatographic and spectroscopic techniques. nih.gov

Thin-Layer Chromatography (TLC): A quick and simple method to assess the purity of the fractions from column chromatography and to compare the synthesized product to a reference standard.

High-Performance Liquid Chromatography (HPLC): HPLC equipped with a photodiode array (PDA) detector is used for final purity assessment. This technique confirms a single major peak for the compound and provides its UV spectrum. nih.gov

UV-Visible (UV-Vis) Spectrophotometry: This technique is used to confirm the characteristic chromophore of the molecule. The extended system of conjugated double bonds in this compound results in a specific absorption maximum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive techniques for structural elucidation, confirming the connectivity of all atoms in the molecule and its stereochemistry.

Mass Spectrometry (MS): MS provides the molecular weight of the compound, further confirming its identity.

Chromatographic and Spectroscopic Techniques for Analysis of 3,4-Didehydroretinoids in Research Samples

Analyzing 3,4-didehydroretinoids in complex biological or experimental samples requires highly sensitive and selective analytical methods to separate them from a matrix of other related compounds.

HPLC is the cornerstone technique for the analysis of retinoids, including the 3,4-didehydro forms. nih.gov Both normal-phase and reversed-phase systems are utilized, depending on the specific research requirements.

Normal-Phase HPLC: This method excels at separating geometric isomers and different classes of retinoids (e.g., esters, alcohols, aldehydes). nih.gov

Stationary Phase: Silica-based columns (e.g., μPorasil, Ultrasphere) are typically used. nih.gov

Mobile Phase: A non-polar mobile phase, such as n-hexane, with a small percentage of a polar modifier like dioxane or diethyl ether, is employed for elution. nih.govnih.gov

Detection: A UV detector is commonly used, as the conjugated polyene system of 3,4-didehydroretinoids absorbs strongly in the UV region.

The table below summarizes typical conditions for normal-phase HPLC analysis of 3,4-didehydroretinoids.

ParameterConditionReference
Column Silica (B1680970) (e.g., 5 µm Ultrasphere) nih.govnih.gov
Mobile Phase n-hexane with 0.5% - 10% dioxane nih.gov
Flow Rate 1.0 - 2.0 mL/minN/A
Detection UV Absorbance at ~350 nmN/A

Reversed-Phase HPLC: This is a widely used method for quantifying retinoids in biological extracts.

Stationary Phase: C18 or C30 bonded silica columns are common. nih.govjfda-online.com

Mobile Phase: A polar mobile phase, often a mixture of methanol (B129727), water, and sometimes a buffer like sodium acetate, is used. jfda-online.com

Detection: UV or fluorescence detectors can be used. Fluorescence detection offers greater sensitivity and selectivity for retinols and their esters. jfda-online.com

Spectroscopic methods provide definitive structural information and are often coupled with chromatographic separations for unambiguous identification.

UV-Visible Spectrophotometry: The UV spectrum is a key characteristic of a retinoid. The introduction of the additional double bond in the ring of 3,4-didehydroretinol extends the conjugated system compared to retinol. This extension causes a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance (λmax). While retinol acetate has a λmax around 325 nm europa.eu, the parent alcohol, 3,4-didehydroretinol, has a characteristic λmax at 350 nm in ethanol. drugfuture.com The acetate ester exhibits a nearly identical absorption maximum.

Mass Spectrometry: Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis. For this compound (Molecular Weight: 326.44 g/mol ), analysis by mass spectrometry is expected to show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 326.

A characteristic fragmentation pattern for retinyl esters is the loss of the ester group. nih.govjournalagent.com In positive ion mode, a prominent fragment ion is observed corresponding to the loss of a neutral molecule of acetic acid (CH₃COOH, 60.05 Da). This results in a strong signal at m/z 266, representing the [M - CH₃COOH]⁺ carbocation. This fragmentation pattern is a key diagnostic feature for identifying retinyl acetates. nih.govajgreenchem.com

The table below outlines the expected key mass spectrometry data for this compound.

IonExpected m/zDescriptionReference
[M]⁺ 326Molecular IonInferred
[M - CH₃COOH]⁺ 266Fragment from loss of acetic acid nih.govjournalagent.com

Application of 3,4-Didehydroretinyl Acetate as an Analytical Internal Standard

In quantitative analytical chemistry, an internal standard is a compound added in a constant amount to samples, the calibration standard, and blanks. It is used to correct for the loss of analyte during sample preparation and analysis. For an internal standard to be effective, it should be chemically similar to the analyte but distinguishable by the analytical instrument.

While various compounds are used as internal standards in retinoid analysis—including other retinoid esters like retinyl acetate itself researchgate.net or non-physiological retinoids—the use of 3,4-Didehydroretinyl Acetate specifically as an internal standard is not widely reported in the scientific literature. Researchers typically prefer to use stable isotope-labeled versions of the analyte (e.g., [¹³C]-retinyl acetate) or a related compound with a different retention time that is not naturally present in the samples being analyzed. Given that 3,4-didehydroretinoids are endogenous in many species, particularly freshwater fish and amphibians, and also in human skin drugfuture.comnih.gov, the use of unlabeled 3,4-Didehydroretinyl Acetate as an internal standard could lead to inaccurate quantification if the compound is also present as an analyte.

Method Development for Retinoid Quantification in Complex Biological Matrices

The accurate quantification of this compound and related retinoids in biological samples such as tissues, serum, and cells is fundamental to understanding their physiological roles. High-Performance Liquid Chromatography (HPLC) has emerged as the cornerstone technique for the separation and analysis of these compounds. who.int

Early methods often relied on UV-Visible absorption spectroscopy; however, the broad absorption bands of retinoids can lead to spectral overlap when multiple chromophores are present, complicating quantification. thermofisher.com To address this, derivative spectroscopy, which plots the change in absorbance as a function of wavelength, can be employed to better resolve the contributions of individual compounds and avoid overestimation. thermofisher.com

Modern approaches predominantly utilize reverse-phase HPLC (RP-HPLC) coupled with various detectors. jfda-online.com Isocratic elution with a mobile phase consisting of mixtures of solvents like methanol, acetonitrile, and water with acetate buffers is a common strategy. jfda-online.com For instance, a mobile phase of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) has been successfully used to separate various retinoids. jfda-online.com The choice of a C18 reversed-phase column is frequent, offering good resolution of these lipophilic molecules. jfda-online.com

To enhance sensitivity and specificity, HPLC systems are often coupled with photodiode array (PDA) detectors, which allow for the monitoring of absorbance at multiple wavelengths simultaneously, or more advanced mass spectrometry (MS) detectors. nih.gov HPLC-MS/MS, in particular, provides a high degree of sensitivity and structural information, enabling the differentiation of isobaric compounds that may co-elute chromatographically. nih.govnih.gov The development of such methods involves careful optimization of chromatographic conditions, including the mobile phase gradient and column temperature, to achieve baseline separation of all retinoids of interest. nih.gov

Sample preparation is a critical step in the analytical workflow. Biological matrices require extensive cleanup to remove interfering substances like lipids and proteins. researchgate.net Common sample preparation techniques include saponification to hydrolyze retinyl esters, followed by liquid-liquid extraction with organic solvents like hexane (B92381) or dichloromethane. nih.gov Solid-phase extraction (SPE) offers a more automated and reproducible alternative for sample cleanup. clinicaltrials.gov

Analytical TechniquePrincipleAdvantagesLimitations
UV-Visible SpectroscopyMeasures light absorption by the molecule's conjugated double bond system.Simple, cost-effective.Low specificity, prone to interference from other absorbing compounds. thermofisher.com
High-Performance Liquid Chromatography (HPLC) with UV/PDA DetectionSeparates compounds based on their differential partitioning between a stationary and a mobile phase, with detection based on UV absorbance. mdpi.comGood resolution of different retinoid isomers, quantitative. cerealsgrains.orgMay have insufficient sensitivity for very low concentrations, potential for co-elution. jfda-online.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry for detection and quantification. nih.govHigh sensitivity and specificity, allows for structural confirmation. nih.govHigher cost and complexity of instrumentation.

Validation of Extraction Efficiency and Assay Reproducibility

The validation of analytical methods is crucial to ensure the reliability of research findings. This process involves assessing several key parameters, including extraction efficiency, linearity, precision, and accuracy.

Extraction efficiency is determined by spiking a known amount of a standard, such as a purified C23-alcohol, into the sample before extraction. nih.gov The recovery of this internal standard is then measured, and the results for the target analyte are corrected accordingly. Studies have reported recovery rates for retinoids between 83.62% and 110.90% using methods like water bath saponification followed by extraction. apacsci.com

Assay reproducibility is evaluated by repeatedly analyzing the same sample, both within the same day (intra-day precision) and on different days (inter-day precision). The results are typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). A lower RSD indicates higher reproducibility. For example, while a water bath saponification method showed good recovery, it was noted to have a relatively large RSD, necessitating prompt analysis after extraction. apacsci.com

Linearity is established by creating a standard curve with a series of known concentrations of the analyte. The response of the analytical instrument should be directly proportional to the concentration over a defined range. For retinoids, linear relationships with correlation coefficients (R²) of 0.9998 and 0.9999 have been demonstrated over concentration ranges of 0.645–19.35 µg/mL and 0.4–12 µg/mL, respectively. apacsci.com

Validation ParameterDescriptionTypical Acceptance CriteriaExample Finding
Extraction RecoveryThe percentage of the analyte recovered from the sample matrix during the extraction process.Typically 80-120%Recovery rates for VA1 and VA2 standards were between 98.40%-110.90% and 83.62%-99.56%, respectively. apacsci.com
Linearity (R²)The correlation coefficient of the standard curve, indicating how well the data points fit a straight line.> 0.99Correlation coefficients for VA1 and VA2 were 0.9998 and 0.9999, respectively. apacsci.com
Precision (RSD/CV)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Typically < 15%Water bath saponification method noted to have a relatively large RSD. apacsci.com
Limit of Quantification (LOQ)The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.Signal-to-noise ratio > 10Not explicitly stated in the provided search results.

Isotopic Labeling Techniques for Metabolic Tracing Studies

Isotopic labeling is a powerful tool for tracing the metabolic fate of this compound in biological systems. bitesizebio.com This technique involves introducing a stable or radioactive isotope into the molecule of interest and then tracking its conversion into various metabolites over time. mdpi.com

In the context of this compound research, tritiated ([³H]) retinol has been used to study its conversion to 3,4-didehydroretinol in cultured human skin keratinocytes. nih.govnih.gov By incubating cells with [11,12-³H]all-trans-retinol, researchers were able to demonstrate a time- and dose-dependent transformation into 3,4-didehydroretinol. nih.govnih.gov The radiolabeled precursor and its metabolite can be separated by HPLC and quantified using a scintillation counter. nih.gov Such studies have shown that in keratinocytes, a significant portion of cell-bound radioactive retinol is converted into dehydroretinol. nih.govnih.gov

Stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), are also employed for metabolic tracing, often in conjunction with mass spectrometry. mdpi.com The synthesis of deuterated forms of vitamin A, such as 10,19,19,19-²H₄-vitamin A, provides tracers with high isotopic integrity for biological studies. elsevierpure.com These labeled compounds are physiologically indistinguishable from their unlabeled counterparts but can be detected by their increased mass. bitesizebio.com This allows for the tracking of the labeled atoms as they are incorporated into different metabolic products.

For instance, a study could involve administering deuterated 3,4-didehydroretinyl acetate to an animal model and then analyzing tissues at various time points. By using LC-MS/MS, researchers can identify and quantify the labeled parent compound and its metabolites, providing insights into the pathways of absorption, distribution, metabolism, and excretion.

IsotopeLabeling ApproachDetection MethodApplication in Retinoid Research
Tritium (³H)Incorporation of ³H into the retinol molecule (e.g., [11,12-³H]all-trans-retinol). nih.govScintillation counting after HPLC separation. nih.govTracing the conversion of retinol to 3,4-didehydroretinol in cell culture. nih.govnih.gov
Deuterium (²H or D)Synthesis of deuterated retinoids (e.g., 10,19,19,19-²H₄-retinyl acetate). elsevierpure.comMass Spectrometry (MS).Studying the in vivo metabolism of vitamin A. elsevierpure.com
Carbon-13 (¹³C)Synthesis of ¹³C-labeled retinoids. mdpi.comMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. bitesizebio.comElucidating the intricate details of metabolic pathways. mdpi.com

Structure Activity Relationships for 3,4 Didehydroretinol Acetate and Its Derivatives

Impact of the 3,4-Didehydro Moiety on Retinoid Receptor Binding and Activation

3,4-Didehydroretinol acetate (B1210297), as an ester, is considered a pro-ligand. To exert its biological effects through nuclear receptors, it must first be hydrolyzed to 3,4-didehydroretinol and subsequently oxidized to its active form, all-trans-3,4-didehydroretinoic acid (DDRA). The defining structural feature of this molecule is the additional double bond within the β-ionone ring, creating a 3,4-didehydro moiety. This structural alteration has a notable impact on its interaction with retinoid receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Research has demonstrated that all-trans-3,4-didehydroretinoic acid is a potent ligand for RARs. It binds to RARα, RARβ, and RARγ with an affinity comparable to that of all-trans-retinoic acid (ATRA), the active metabolite of retinol (B82714). This indicates that the presence of the 3,4-didehydro bond does not hinder the binding to the ligand-binding pocket of RARs.

Interestingly, DDRA exhibits a higher binding affinity for RXRα than ATRA. This enhanced affinity for RXRα suggests that the 3,4-didehydro moiety may subtly alter the conformation of the ligand, allowing for a more favorable interaction with the RXRα ligand-binding domain. In terms of receptor activation, DDRA has been shown to induce RARα-mediated transcription to a similar extent as ATRA. However, consistent with its higher affinity for RXRα, DDRA produces a significantly greater activation of transcription mediated by RXRα homodimers and RARβ-RXRα heterodimers, with a 2- to 3-fold higher activation compared to ATRA.

This dual ability to effectively activate both RAR and RXR pathways suggests that the biological effects of 3,4-didehydroretinol acetate, once metabolized, may be broader or more potent in certain cellular contexts compared to those of retinol acetate.

Comparative Analysis of Biological Activity Between this compound and Retinol Acetate

The biological potency of 3,4-didehydroretinol and its derivatives has been a subject of investigation, with studies often comparing its effects to those of retinol. In vivo assays, such as rat growth bioassays, have provided valuable insights into the relative biopotency of these two vitamin A analogs.

In a study involving vitamin A-deficient rats, the administration of equimolar amounts of 3,4-didehydroretinol and retinol demonstrated that 3,4-didehydroretinol possesses a significantly higher biological activity. Based on body weight gain and the area-under-the-response curves, 3,4-didehydroretinol exhibited approximately 120-130% of the bioactivity of retinol. Another study supports this finding, indicating that all-trans-3,4-didehydroretinol has 119-127% of the biological activity of all-trans-retinol.

The following interactive data table summarizes the comparative biological activity from the rat growth assay.

CompoundRelative Biological Activity (%)
Retinol100
3,4-Didehydroretinol120-130

Further evidence supporting the comparable, if not superior, bioactivity of 3,4-didehydroretinyl acetate comes from developmental studies. At high doses, both 3,4-didehydroretinyl acetate and retinyl acetate have been shown to cause teratogenic effects in fetuses, indicating that they share similar potent biological activities.

Stereochemical Considerations and Their Influence on Biological Function

The biological activity of retinoids is highly dependent on their stereochemistry, particularly the configuration of the double bonds in the polyene chain. The all-trans isomer of retinoids is generally the most stable and the most common form associated with the activation of nuclear receptors to regulate gene expression.

In the context of 3,4-didehydroretinoids, the all-trans isomer of 3,4-didehydroretinoic acid is the primary ligand for RARs and RXRs. However, other stereoisomers play crucial roles in different biological processes, most notably in vision. The visual pigment in many freshwater fish and amphibians, known as porphyropsin, utilizes the 11-cis isomer of 3,4-didehydroretinal as its chromophore. The photoisomerization of 11-cis-3,4-didehydroretinal to all-trans-3,4-didehydroretinal upon photon absorption is the initial step in the visual signal transduction cascade in these species.

While the primary focus of the systemic biological effects of this compound relates to its conversion to the all-trans-3,4-didehydroretinoic acid, the existence and specific function of other stereoisomers highlight the principle of stereochemical control over biological function. The specific geometric arrangement of the molecule dictates its ability to fit into the binding pockets of different proteins, whether they be nuclear receptors or opsins in the retina. Therefore, while the all-trans form is key for its role in gene regulation, other isomers like the 11-cis form have highly specialized and essential functions.

Structure-Based Insights into Enzymatic Recognition and Substrate Specificity

The metabolic activation and deactivation of this compound are governed by specific enzymes, and its structural features influence its recognition and processing by these enzymes. As an ester, the first step in its metabolic activation is hydrolysis to 3,4-didehydroretinol. This reaction is catalyzed by retinyl ester hydrolases.

Subsequently, for its systemic effects, 3,4-didehydroretinol can be re-esterified for storage, primarily in the liver. This esterification is a key regulatory step in vitamin A metabolism. Studies have shown that 3,4-didehydroretinol can act as a competitive inhibitor of the enzymatic esterification of retinol. This suggests that both retinol and 3,4-didehydroretinol are recognized by and compete for the same active site on the esterifying enzyme, which is predominantly lecithin:retinol acyltransferase (LRAT).

Mechanistic Investigations of 3,4 Didehydroretinol Action at the Cellular and Subcellular Levels

Cellular Uptake and Intracellular Trafficking of 3,4-Didehydroretinol

The entry of 3,4-didehydroretinol into cells is intrinsically linked to the well-established pathways for retinol (B82714) uptake. Studies have shown that human keratinocytes in culture can take up unbound all-trans-retinol from the growth medium and convert it to 3,4-didehydroretinol in a manner that is dependent on both dose and time. biorxiv.orgnih.govplu.mx For instance, in one study, approximately 23% of radiolabelled retinol became associated with differentiated keratinocytes after a 48-hour incubation period. biorxiv.orgplu.mx

The cellular uptake and accumulation of 3,4-didehydroretinol are correlated with the expression of cellular retinoid-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs). nih.gov This suggests that these intracellular proteins are involved in the uptake and subsequent intracellular trafficking of 3,4-didehydroretinol, likely by creating a concentration gradient that favors its entry and by solubilizing this lipophilic molecule within the aqueous cytosolic environment. nih.gov

The primary mechanism for retinol delivery to cells from the circulation involves its binding to retinol-binding protein (RBP). The retinol-RBP complex then interacts with the cell surface receptor STRA6 (Stimulated by Retinoic Acid 6), which facilitates the transport of retinol across the plasma membrane. Given that 3,4-didehydroretinol is a close structural analogue of retinol, it is highly probable that it utilizes the same RBP-STRA6-mediated uptake pathway.

Once inside the cell, the trafficking of 3,4-didehydroretinol is likely managed by the same family of intracellular binding proteins that handle retinol. These proteins, including CRBP, are thought to channel their ligands to the appropriate enzymes for metabolism and to prevent non-specific interactions with other cellular components.

Subcellular Localization and Compartmentalization of Metabolic Processes

The metabolic conversion of retinol to 3,4-didehydroretinol is a key step in the vitamin A2 pathway and is catalyzed by the cytochrome P450 enzyme, CYP27C1. Cytochrome P450 enzymes are typically located in the membrane of the endoplasmic reticulum (ER). This points to the ER as a primary site for the synthesis of 3,4-didehydroretinol.

Further evidence for the subcellular compartmentalization of retinoid metabolism comes from studies on the formation of the retinol/RBP complex. Research in rat liver has shown that this complex is first observed in the rough endoplasmic reticulum, subsequently appearing in the smooth ER and the Golgi apparatus before secretion. nih.gov This suggests a defined pathway for the processing and packaging of retinoids within the cell's endomembrane system, a pathway that 3,4-didehydroretinol likely also follows.

Once synthesized, a significant portion of 3,4-didehydroretinol is esterified, primarily to 3,4-didehydroretinyl palmitate. biorxiv.org In cultured human keratinocytes, it has been observed that at least 94% of the newly synthesized 3,4-didehydroretinol, along with its precursor retinol, is present in an esterified form. biorxiv.orgplu.mx This esterification is a mechanism for storing the compound in a less biologically active form, likely within intracellular lipid droplets, analogous to the storage of retinyl esters.

Regulation of Endogenous Retinoid Metabolism by 3,4-Didehydroretinol and its Metabolites

3,4-Didehydroretinol and its metabolites can exert regulatory effects on the broader network of endogenous retinoid metabolism. The key to this regulation lies in the interaction of its downstream metabolite, all-trans-3,4-didehydroretinoic acid (at-ddRA), with the nuclear retinoid receptors.

At-ddRA has been shown to be a ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). mdpi.com Notably, at-ddRA demonstrates a higher affinity for RXRα compared to all-trans-retinoic acid (atRA). mdpi.com By binding to and activating these receptors, at-ddRA can influence the transcription of a vast array of target genes, thereby modulating the cellular response to retinoids. This includes genes involved in the metabolism of retinoids themselves, creating feedback and feed-forward regulatory loops.

For instance, studies in cultured human epidermal keratinocytes have shown that treatment with atRA leads to a decrease in the cellular concentrations of both retinoic acid and 3,4-didehydroretinoic acid. nih.gov This suggests a feedback mechanism where high levels of active retinoids suppress their own synthesis. Furthermore, treatment with atRA was found to decrease the utilization of 3,4-didehydroretinyl esters and reduce the production of 3,4-didehydroretinoic acid, without affecting the synthesis of 3,4-didehydroretinol itself. nih.gov

Interestingly, the conversion of vitamin A1 (retinol) to vitamin A2 (3,4-didehydroretinol) appears to be a one-way process in keratinocytes. When these cells were labeled with 3H-3,4-didehydroretinol, the radioactivity was exclusively found in vitamin A2-related retinoids, indicating that the conversion is not reversible. nih.gov

The table below summarizes the key findings from a study on the regulation of 3,4-didehydroretinol metabolism by all-trans-retinoic acid in human epidermal keratinocytes.

TreatmentEffect on 3,4-Didehydroretinyl Ester UtilizationEffect on 3,4-Didehydroretinoic Acid ProductionEffect on 3,4-Didehydroretinol Synthesis
Low nanomolar concentrations of all-trans-retinoic acidDecreasedDecreasedNo effect

Gene Expression Profiling in Response to 3,4-Didehydroretinoid Exposure in Cell Culture Models

While comprehensive transcriptomic studies specifically examining the global gene expression changes in response to 3,4-didehydroretinoid exposure are limited, the known mechanisms of action through nuclear receptors allow for a well-founded understanding of the expected genetic responses. The biological activities of retinoids are primarily mediated by the transcriptional regulation of target genes through RARs and RXRs. nih.gov

Studies have demonstrated that at-ddRA, the active metabolite of 3,4-didehydroretinol, can effectively induce the expression of retinoid-responsive genes. In a study on embryonic chick sympathetic neurons, at-ddRA was shown to increase the expression of the retinoid-responsive gene RARβ2 to a similar extent as atRA. nih.gov This provides direct evidence that 3,4-didehydroretinoids can activate the canonical retinoid signaling pathway and regulate gene expression.

Given that at-ddRA binds to and activates both RARs and RXRs, it is anticipated that it would regulate a similar, if not identical, suite of genes as atRA. Extensive research on atRA has identified hundreds of target genes involved in a wide range of cellular processes, including:

Cellular Differentiation and Proliferation: Genes that control the cell cycle and induce differentiation, particularly in epithelial tissues.

Apoptosis: Genes that regulate programmed cell death.

Metabolism: Genes involved in lipid and glucose metabolism.

Homeobox (HOX) genes: A family of transcription factors crucial for embryonic development and patterning.

Global gene expression analyses in various cell types, such as melanoma cells, have revealed that atRA treatment leads to significant changes in the expression of a large number of genes. nih.gov For example, in B16 mouse melanoma cells, atRA treatment for 48 hours resulted in the increased expression of 757 genes and the decreased expression of 737 genes. nih.gov It is highly probable that exposure to at-ddRA would result in a similarly broad and dynamic regulation of the transcriptome.

The table below provides examples of gene categories known to be regulated by retinoic acid, which are likely to be similarly affected by 3,4-didehydroretinoic acid.

Gene CategoryFunction
Retinoic Acid Receptors (e.g., RARB)Feedback regulation of the retinoid signaling pathway
Cytochrome P450 family 26 (e.g., CYP26A1, CYP26B1)Catabolism of retinoic acid
Homeobox (HOX) genesEmbryonic development and cellular patterning
KeratinsEpithelial differentiation
Growth factors and their receptorsRegulation of cell growth and proliferation

Future Directions and Emerging Research Avenues for 3,4 Didehydroretinol Acetate

Elucidating Unexplored Enzymatic Pathways and Regulatory Networks

While the conversion of retinol (B82714) (vitamin A1) to 3,4-didehydroretinol is a known metabolic route, the intricacies of its enzymatic regulation remain an area of active investigation. A key enzyme identified in this pathway is the cytochrome P450 family member, CYP27C1. This enzyme is responsible for the 3,4-desaturation of retinoids, effectively converting vitamin A1 into vitamin A2. nih.govebi.ac.ukresearchgate.net The expression of CYP27C1 is a critical factor in determining the balance between vitamin A1 and A2 in tissues. ebi.ac.ukresearchgate.net

Future research will likely focus on identifying other potential enzymes and co-factors involved in the biosynthesis and catabolism of 3,4-didehydroretinoids. The metabolic fate of 3,4-didehydroretinol acetate (B1210297), beyond its hydrolysis to the alcohol form, is not fully characterized. Investigating the enzymes responsible for its esterification and the subsequent metabolism of 3,4-didehydroretinoic acid are crucial next steps.

Furthermore, the regulatory networks governing 3,4-didehydroretinoid metabolism are complex and present a fertile ground for new discoveries. It is known that all-trans-retinoic acid can regulate the metabolism of 3,4-didehydroretinol in human keratinocytes, suggesting a feedback mechanism. ebi.ac.uk The intestine-specific transcription factor ISX has also been identified as a regulator of vitamin A production and metabolism, and its role in 3,4-didehydroretinoid homeostasis warrants further investigation. nih.gov Future studies will likely employ advanced molecular biology techniques to map the transcription factors, nuclear receptors, and signaling pathways that respond to and control the levels of 3,4-didehydroretinoids.

Table 1: Key Enzymes and Regulatory Factors in 3,4-Didehydroretinol Metabolism

Molecule Type Name Function/Role
EnzymeCYP27C1Catalyzes the 3,4-desaturation of retinol to form 3,4-didehydroretinol. nih.govebi.ac.ukresearchgate.net
Regulatory Factorall-trans-Retinoic AcidAppears to have a regulatory role in the metabolism of 3,4-didehydroretinol. ebi.ac.uk
Transcription FactorISXA known regulator of vitamin A metabolism with a potential role in 3,4-didehydroretinoid homeostasis. nih.gov

Development of Novel Chemical Probes and Tools for Retinoid Research

Advancements in the broader field of retinoid research are being driven by the development of sophisticated chemical probes. These tools are essential for tracking the subcellular localization, protein interactions, and metabolic fate of retinoids. While many of these tools have been developed for all-trans-retinoic acid and other vitamin A1 derivatives, their application and adaptation for 3,4-didehydroretinoid research is a promising future direction.

One area of development is the synthesis of fluorescent analogues of retinoids. These probes, which exhibit intrinsic fluorescence, allow for real-time imaging of retinoid distribution and transport in living cells without the need for bulky fluorescent protein tags. nih.govacs.orgsigmaaldrich.com The development of fluorescent 3,4-didehydroretinol or 3,4-didehydroretinoic acid analogues would be a significant breakthrough, enabling researchers to visualize the unique behavior of these molecules within cells and tissues.

Another powerful approach is the creation of biotin-conjugated retinoids. nih.gov These probes can be used in chemical proteomics to identify and isolate retinoid-binding proteins from complex biological samples. A biotinylated 3,4-didehydroretinoid probe could uncover novel protein interactions specific to the vitamin A2 pathway, shedding light on its unique functions. Additionally, the development of retinal-based probes with reactive moieties has been successful in profiling the activity of retinaldehyde dehydrogenases. acs.org A similar strategy could be employed to design probes specific for enzymes involved in 3,4-didehydroretinoid metabolism.

Table 2: Potential Chemical Probes for 3,4-Didehydroretinoid Research

Probe Type Principle Potential Application for 3,4-Didehydroretinoids
Fluorescent AnaloguesA synthetic retinoid with intrinsic fluorescence for cellular imaging. nih.govacs.orgsigmaaldrich.comReal-time visualization of 3,4-didehydroretinol/acetate uptake, trafficking, and localization within cells and tissues.
Biotin-Conjugated ProbesA retinoid linked to a biotin (B1667282) molecule for affinity purification. nih.govIdentification and isolation of specific 3,4-didehydroretinoid-binding proteins and nuclear receptors.
Activity-Based ProbesA retinoid analogue with a reactive group to covalently label active enzymes. acs.orgProfiling the activity of dehydrogenases and other enzymes involved in 3,4-didehydroretinoid metabolism.

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in 3,4-Didehydroretinoid Biology

The advent of high-throughput "omics" technologies offers a systems-level approach to understanding the biological impact of 3,4-didehydroretinoids. These technologies can provide a comprehensive snapshot of the molecular changes that occur in response to vitamin A2, moving beyond the study of single genes or proteins.

Metabolomics , the large-scale study of small molecules, can be employed to identify the full spectrum of 3,4-didehydroretinoid metabolites in various tissues and biofluids. This could lead to the discovery of novel bioactive forms of vitamin A2 and a more complete map of its metabolic pathways. nih.gov

Proteomics , the analysis of the entire protein complement of a cell or tissue, can reveal how 3,4-didehydroretinol acetate influences the expression and post-translational modification of proteins. This can help to identify the downstream targets and signaling pathways regulated by vitamin A2.

Transcriptomics , the study of the complete set of RNA transcripts, can be used to determine how 3,4-didehydroretinoids alter gene expression profiles. This can provide insights into the genomic mechanisms of vitamin A2 action and identify genes that are uniquely regulated by this retinoid.

The integration of these multi-omics datasets will be particularly powerful, allowing researchers to build comprehensive models of how 3,4-didehydroretinoids influence cellular function. nih.govomicstutorials.com This approach has the potential to uncover novel biological roles for vitamin A2 and provide a deeper understanding of its physiological significance.

Expanding Comparative Biochemical and Physiological Studies Across Diverse Organisms

A significant body of research has established that 3,4-didehydroretinol is the predominant form of vitamin A in many freshwater fish and amphibians. nih.govresearchgate.netnih.gov This contrasts with most terrestrial vertebrates, where retinol is the primary vitamin A analogue. This natural dichotomy provides a unique opportunity for comparative studies to understand the evolutionary pressures that have favored one form of vitamin A over the other.

Future research should expand on existing studies that have compared the biochemistry and physiology of vitamin A1 and A2 in different species. For example, studies in ringed seals have shown differences in the levels of vitamins A1 and A2 between freshwater and marine populations, which are likely linked to diet. nih.gov Further investigations into a wider range of aquatic, semi-aquatic, and terrestrial species will help to elucidate the ecological and physiological factors that influence the vitamin A1/A2 ratio.

Comparative studies on the function of vitamin A2 in the visual systems of different species are also a key research avenue. The presence of 3,4-didehydroretinal in visual pigments shifts their spectral sensitivity to longer wavelengths, which is thought to be an adaptation to the light environment of freshwater habitats. researchgate.net Detailed biochemical comparisons of the visual pigments and phototransduction cascades in animals with varying A1/A2 ratios can provide valuable insights into the evolution of vision.

Furthermore, the biological potency of 3,4-didehydroretinol has been shown to be comparable to or even greater than that of retinol in some contexts. worldfishcenter.org Expanding these comparative physiological studies to include other biological functions of vitamin A, such as immune response, reproduction, and embryonic development, across a diverse range of organisms will be crucial for a complete understanding of the role of 3,4-didehydroretinol in the animal kingdom. nih.gov

Q & A

Basic Research Question

  • Use C18 reverse-phase columns with a mobile phase of methanol:water (e.g., 85:15 v/v) and a flow rate of 1.2 mL/min .
  • Validate assays with certified reference materials (e.g., NIST SRM 968e).
  • Include internal standards (e.g., retinyl butyrate) to correct for extraction efficiency .
  • Report limits of detection (LOD) and quantification (LOQ); typical LOD for retinol is 0.05 µmol/L .

How do researchers address inter-individual variability in MRDR responses due to genetic polymorphisms?

Advanced Research Question
Genetic variants in retinol-binding protein 4 (RBP4) or transthyretin may alter retinol transport. In a Ghanaian infant trial, MRDR ratios varied by ±12% due to RBP4 polymorphisms . Mitigate this by:

Genotyping participants for known variants (e.g., RBP4 rs10882273).

Including covariates for genetic ancestry in statistical models.

Using tandem mass spectrometry (LC-MS/MS) to improve specificity over HPLC .

What ethical considerations apply when administering this compound to pediatric populations?

Advanced Research Question

  • Ensure dosing complies with WHO weight-based guidelines (e.g., 100 µg/kg) to avoid toxicity .
  • Monitor for transient side effects (e.g., headache, nausea) reported in 5% of participants in the Senegal trial .
  • Obtain informed consent with clear communication about the compound’s research-only status and lack of therapeutic benefit .

How can researchers validate MRDR results against liver biopsy data in animal models?

Advanced Research Question
Conduct parallel studies in vitamin A-deficient rodents:

Administer this compound and measure DR:R ratios.

Sacrifice animals to quantify liver retinol via high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) .

Correlate MRDR ratios with liver reserves; a ratio >0.06 corresponds to <0.1 µmol retinol/g liver in deficient states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.